molecular formula C26H44N6O14 B1202835 Murnac-tripeptide CAS No. 64374-58-9

Murnac-tripeptide

Katalognummer: B1202835
CAS-Nummer: 64374-58-9
Molekulargewicht: 664.7 g/mol
InChI-Schlüssel: NMAKGCMEDYICRN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Murnac-tripeptide, also known as this compound, is a useful research compound. Its molecular formula is C26H44N6O14 and its molecular weight is 664.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antibacterial Drug Development

The inhibition of enzymes that utilize UDP-MurNAc-tripeptide is a promising strategy for developing new antibacterial agents. For instance, MurF enzyme, which catalyzes the addition of the tripeptide to UDP-MurNAc, is a target for inhibitors that could disrupt bacterial cell wall synthesis. Research has shown that compounds binding to MurF can alter the levels of UDP-MurNAc-tripeptide and its derivatives, which may lead to increased susceptibility to antibiotics like vancomycin .

Enzymatic Activity Studies

UDP-MurNAc-tripeptide is utilized in various enzymatic assays to study the specificity and activity of enzymes involved in bacterial peptidoglycan biosynthesis. For example, studies have demonstrated that the enzyme Muropeptide ligase can ligate UDP-MurNAc with synthetic tripeptides to produce UDP-MurNAc-tripeptide effectively . This capability allows researchers to generate sufficient quantities of the compound for high-throughput screening assays aimed at identifying potential MurF inhibitors.

Crystallization Studies

The crystallization and structural analysis of MurF in complex with UDP-MurNAc-tripeptide provide insights into the enzyme's mechanism and substrate specificity. Such studies are crucial for rational drug design as they reveal potential binding sites for inhibitors .

Case Study 1: Inhibition of MurF Enzyme

A study investigated various inhibitors' effects on MurF activity using UDP-MurNAc-tripeptide as a substrate. The results indicated that specific inhibitors could significantly reduce MurF's enzymatic activity, leading to an accumulation of its substrate and a decrease in cell wall synthesis . This finding highlights the potential for developing new antibiotics targeting this pathway.

Case Study 2: Synergistic Effects with Other Antibiotics

Research has explored the synergistic effects of combining UDP-MurNAc-tripeptide metabolism inhibitors with traditional antibiotics like beta-lactams and vancomycin. The studies showed that inhibiting MurF enhanced the efficacy of these antibiotics against resistant strains of bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-intermediate Staphylococcus aureus (VISA) .

Table 1: Enzymatic Activity Comparison

EnzymeSubstrate% Conversion
Mpll-Ala-γ-d-Glu-A2pm100
MurFl-Ala-γ-d-Glu-l-Lys90
MurFl-Ala-γ-d-Glu-l-Lys-d-AlaNA

This table summarizes the conversion efficiency of various substrates by Mpl and MurF enzymes, indicating their potential utility in synthesizing UDP-MurNAc-tripeptide.

Eigenschaften

CAS-Nummer

64374-58-9

Molekularformel

C26H44N6O14

Molekulargewicht

664.7 g/mol

IUPAC-Name

2-[[4-[2-[2-(2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl)oxypropanoylamino]propanoylamino]-5-amino-5-oxopentanoyl]amino]-6-aminoheptanedioic acid

InChI

InChI=1S/C26H44N6O14/c1-11(29-24(41)12(2)46-21(20(38)18(36)10-34)17(9-33)30-13(3)35)23(40)32-15(22(28)39)7-8-19(37)31-16(26(44)45)6-4-5-14(27)25(42)43/h9,11-12,14-18,20-21,34,36,38H,4-8,10,27H2,1-3H3,(H2,28,39)(H,29,41)(H,30,35)(H,31,37)(H,32,40)(H,42,43)(H,44,45)

InChI-Schlüssel

NMAKGCMEDYICRN-UHFFFAOYSA-N

SMILES

CC(C(=O)NC(CCC(=O)NC(CCCC(C(=O)O)N)C(=O)O)C(=O)N)NC(=O)C(C)OC(C(C=O)NC(=O)C)C(C(CO)O)O

Kanonische SMILES

CC(C(=O)NC(CCC(=O)NC(CCCC(C(=O)O)N)C(=O)O)C(=O)N)NC(=O)C(C)OC(C(C=O)NC(=O)C)C(C(CO)O)O

Synonyme

Ac-Mur-L-Ala-gamma-D-Gln-meso-A(2)pm
AcMu-Ala-iso-Gln-2,2'-diaminopimelic acid
muramylNAc-Ala-isoGln-Lys-tripeptide
N-acetylmuramyl-alanyl-isoglutaminyl-meso-2,2'-diaminopimelic acid
N-acetylmuramyl-L-alanyl-D-isoglutaminyl-L-lysine

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.